

The Apoptosis Imaging Agent ML-10: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ML-10

Cat. No.: B609117

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML-10, with the systematic IUPAC name 2-(5-fluoropentyl)-2-methylpropanedioic acid, is a small molecule designed for the in-vivo imaging of apoptosis. Its unique ability to selectively accumulate in cells undergoing programmed cell death has positioned it as a valuable tool in preclinical and clinical research, particularly as a positron emission tomography (PET) tracer when labeled with fluorine-18 ($[^{18}\text{F}]$ **ML-10**). This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, synthesis, mechanism of action, and key experimental protocols related to **ML-10**. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of molecular imaging, oncology, cardiovascular disease, and drug development.

Chemical Structure and Properties

ML-10 is a derivative of malonic acid, featuring a methyl group and a 5-fluoropentyl chain attached to the alpha-carbon. This structure imparts specific chemical and physical properties that are crucial for its biological function and imaging applications.

Chemical Identifiers

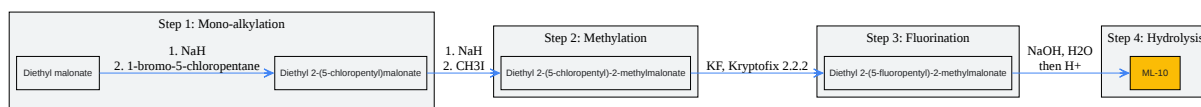
Identifier	Value
IUPAC Name	2-(5-fluoropentyl)-2-methylpropanedioic acid[1]
Molecular Formula	C ₉ H ₁₅ FO ₄ [1]
CAS Number	1216897-16-3[1]
SMILES	CC(CCCCCF)(C(=O)O)C(=O)O[1]

Physicochemical Properties

Property	Value
Molecular Weight	206.21 g/mol [1]
Appearance	White to off-white solid
Solubility	Soluble in water and polar organic solvents
XLogP3	1.8
Hydrogen Bond Donor Count	2
Hydrogen Bond Acceptor Count	4

Synthesis of ML-10

The synthesis of **ML-10** can be achieved through a multi-step process, beginning with the alkylation of a malonic ester, followed by hydrolysis. The following is a representative synthetic scheme.



[Click to download full resolution via product page](#)

Synthetic pathway for **ML-10**.

Detailed Experimental Protocol for Synthesis

Step 1: Synthesis of Diethyl 2-(5-bromopentyl)-2-methylmalonate

- To a solution of diethyl methylmalonate in a suitable aprotic solvent (e.g., anhydrous dimethylformamide), add sodium hydride (NaH) portion-wise at 0 °C under an inert atmosphere.
- Stir the reaction mixture at room temperature for 1 hour.
- Add 1,5-dibromopentane dropwise to the reaction mixture.
- Heat the reaction mixture at 80-90 °C overnight.
- Cool the reaction to room temperature and quench with water.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to obtain diethyl 2-(5-bromopentyl)-2-methylmalonate.

Step 2: Synthesis of Diethyl 2-(5-fluoropentyl)-2-methylmalonate

- Dissolve diethyl 2-(5-bromopentyl)-2-methylmalonate in a suitable solvent (e.g., acetonitrile).
- Add a fluorinating agent, such as potassium fluoride (KF) and a phase-transfer catalyst (e.g., Kryptofix 2.2.2).
- Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
- After completion, cool the reaction mixture and filter to remove inorganic salts.
- Concentrate the filtrate under reduced pressure.

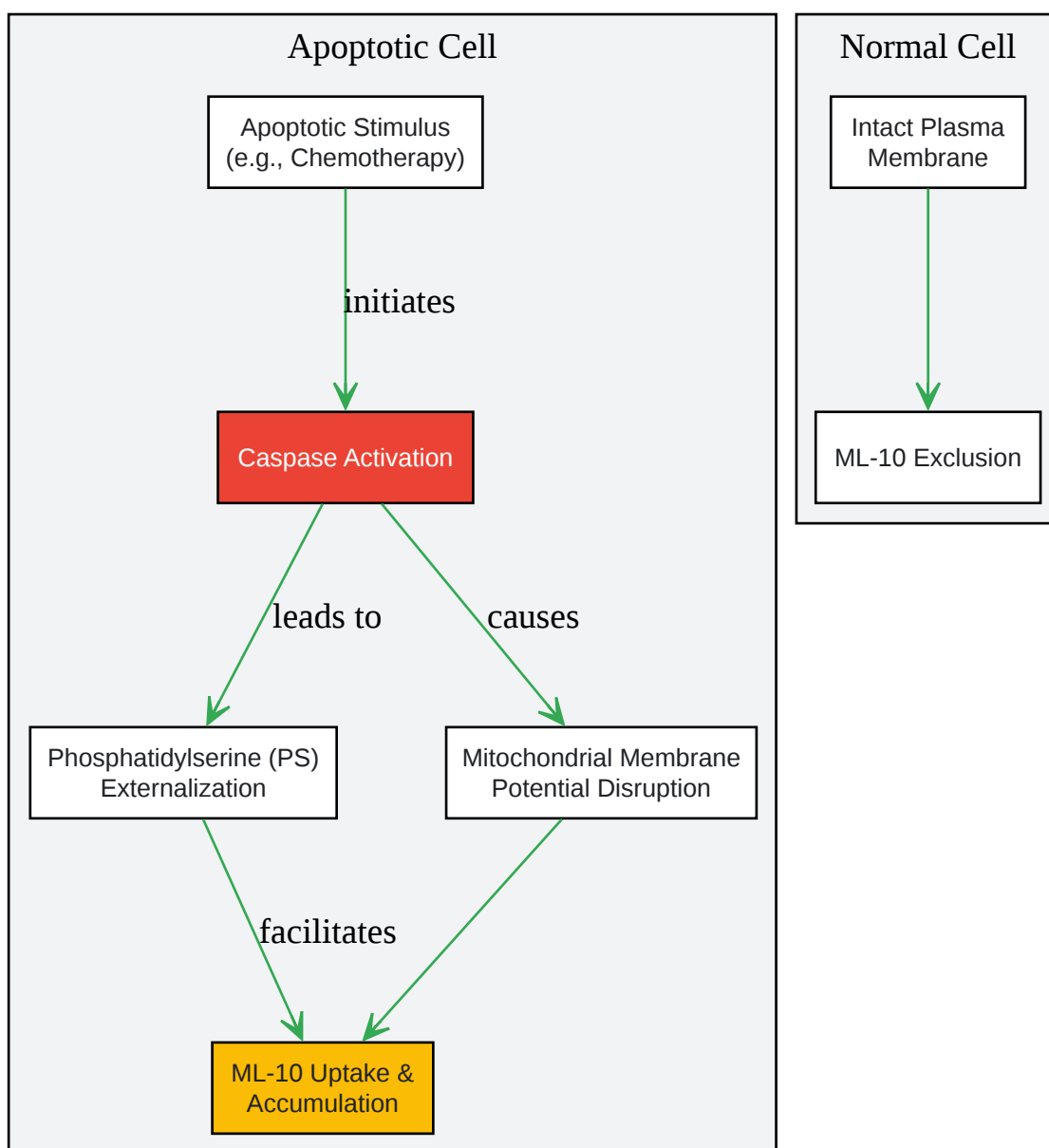
- Purify the residue by column chromatography to yield diethyl 2-(5-fluoropentyl)-2-methylmalonate.

Step 3: Hydrolysis to form **ML-10**

- Dissolve diethyl 2-(5-fluoropentyl)-2-methylmalonate in a mixture of ethanol and water.
- Add a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).
- Heat the mixture to reflux for several hours until the hydrolysis is complete (monitored by TLC).
- Cool the reaction mixture and acidify with a strong acid (e.g., hydrochloric acid) to a pH of approximately 1-2.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain **ML-10**.

Mechanism of Action and Biological Properties

ML-10's ability to selectively target apoptotic cells is attributed to changes in the plasma membrane that occur during the early stages of apoptosis.



[Click to download full resolution via product page](#)

Proposed mechanism of **ML-10** uptake in apoptotic cells.

Key events in apoptosis that facilitate **ML-10** uptake include:

- **Phosphatidylserine (PS) Externalization:** In healthy cells, PS is located on the inner leaflet of the plasma membrane. During apoptosis, PS translocates to the outer leaflet, creating a recognition site for **ML-10**.

- **Caspase Activation:** The activation of caspases, a family of proteases that are key mediators of apoptosis, is associated with the cellular changes that allow for **ML-10** uptake.
- **Disruption of Mitochondrial Membrane Potential:** Changes in the mitochondrial membrane potential are another hallmark of apoptosis that correlates with **ML-10** accumulation.

Importantly, **ML-10** is excluded from viable cells with intact membranes and does not accumulate in necrotic cells, allowing for the specific detection of apoptosis.

Experimental Protocols for Functional Validation

To validate the function of **ML-10** as an apoptosis-specific probe, several standard in vitro assays can be performed.

Annexin V Staining for Apoptosis Detection

This assay is used to detect the externalization of phosphatidylserine, a key indicator of early apoptosis.

Protocol:

- Induce apoptosis in a cell culture using a known stimulus (e.g., staurosporine, chemotherapy drug). Include an untreated control group.
- Harvest both adherent and suspension cells and wash with cold phosphate-buffered saline (PBS).
- Resuspend the cells in 1X Annexin V binding buffer.
- Add FITC-conjugated Annexin V to the cell suspension.
- Incubate for 15 minutes at room temperature in the dark.
- Add a viability dye such as propidium iodide (PI) or DAPI to distinguish between early apoptotic, late apoptotic/necrotic, and viable cells.
- Analyze the cells by flow cytometry.

Caspase Activity Assay

This assay measures the activity of caspases, which are central to the apoptotic process.

Protocol:

- Treat cells with an apoptosis-inducing agent.
- Lyse the cells to release their contents.
- Add a specific caspase substrate (e.g., a DEVD peptide for caspase-3/7) conjugated to a fluorophore or chromophore.
- Incubate the lysate with the substrate.
- Measure the fluorescence or absorbance, which is proportional to the caspase activity.

TUNEL (TdT-mediated dUTP Nick End Labeling) Assay

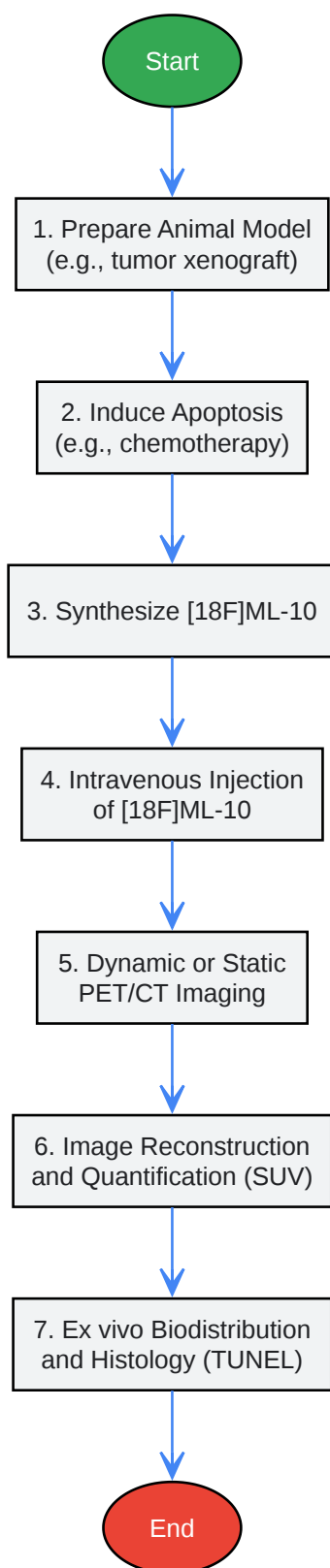
This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Protocol:

- Fix and permeabilize the cells or tissue sections.
- Incubate with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs (e.g., BrdUTP or FITC-dUTP). TdT will add the labeled dUTPs to the 3'-hydroxyl ends of the fragmented DNA.
- If an indirectly labeled dUTP is used, follow with a secondary detection step (e.g., an anti-BrdU antibody conjugated to a fluorophore).
- Counterstain the nuclei with a DNA dye like DAPI.
- Visualize the stained cells or tissue sections using fluorescence microscopy.

Preclinical [^{18}F]ML-10 PET Imaging Workflow

The radiolabeled form of **ML-10**, [^{18}F]ML-10, is used for in vivo imaging of apoptosis using PET.



[Click to download full resolution via product page](#)

Workflow for a typical preclinical [¹⁸F]**ML-10** PET imaging study.

Detailed Protocol for a Preclinical PET Imaging Study

- **Animal Model Preparation:** Establish the desired animal model (e.g., tumor-bearing mice).
- **Induction of Apoptosis:** Administer a therapeutic agent to induce apoptosis in the target tissue.
- **Radiosynthesis of [^{18}F]ML-10:** Synthesize [^{18}F]ML-10 from a suitable precursor via nucleophilic fluorination with [^{18}F]fluoride.
- **Tracer Administration:** Inject a sterile, pyrogen-free solution of [^{18}F]ML-10 intravenously into the animal.
- **PET/CT Imaging:** After a suitable uptake period (typically 60-120 minutes), anesthetize the animal and perform a whole-body PET/CT scan.
- **Image Analysis:** Reconstruct the PET images and quantify the tracer uptake in regions of interest (ROIs), often expressed as the Standardized Uptake Value (SUV).
- **Ex Vivo Validation:** Following imaging, euthanize the animal and collect tissues of interest for biodistribution studies (gamma counting) and histological validation of apoptosis (e.g., TUNEL staining, caspase-3 immunohistochemistry).

Conclusion

ML-10 is a powerful and specific probe for the detection of apoptosis. Its well-defined chemical structure and properties, coupled with a clear mechanism of action, make it an invaluable tool for researchers in various biomedical fields. When radiolabeled with ^{18}F , [^{18}F]ML-10 enables non-invasive, quantitative imaging of apoptosis in vivo, offering significant potential for monitoring disease progression and response to therapy in both preclinical and clinical settings. This guide provides the foundational knowledge and detailed protocols necessary for the effective utilization of **ML-10** in apoptosis research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Annexin V Staining Protocol [icms.qmul.ac.uk]
- To cite this document: BenchChem. [The Apoptosis Imaging Agent ML-10: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609117#chemical-structure-and-properties-of-ml-10]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com